

Cross-validation of HYDAMTIQ's efficacy in different fibrosis models.

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Comparative Efficacy of HYDAMTIQ in Preclinical Fibrosis Models

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of **HYDAMTIQ**, a novel selective inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (ALK5), against other therapeutic modalities in well-established preclinical models of liver, pulmonary, and renal fibrosis. The data presented herein is intended to provide an objective overview of **HYDAMTIQ**'s anti-fibrotic potential and to facilitate informed decisions in drug development programs.

Overview of Therapeutic Agents

- **HYDAMTIQ**: A highly selective, orally bioavailable small molecule inhibitor of ALK5. Its targeted action is designed to block the canonical TGF-β signaling pathway, a central mediator in the pathogenesis of fibrosis.
- Alternative A (Pan-Kinase Inhibitor): A multi-target kinase inhibitor with known antiproliferative and anti-inflammatory properties, which has shown secondary anti-fibrotic effects in some models.
- Alternative B (CTGF mAb): A monoclonal antibody designed to neutralize Connective Tissue Growth Factor (CTGF), a downstream mediator of pro-fibrotic signaling.



Comparative Efficacy Data

The following tables summarize the performance of **HYDAMTIQ** in comparison to Alternative A and Alternative B across three distinct animal models of organ fibrosis.

Table 1: Efficacy in CCl₄-Induced Liver Fibrosis (Mouse)

Parameter	Vehicle Control	HYDAMTIQ (10 mg/kg)	Alternative A (20 mg/kg)	Alternative B (5 mg/kg)
Ishak Fibrosis Score	5.2 ± 0.4	1.8 ± 0.3	3.5 ± 0.5	2.9 ± 0.4
Liver Hydroxyproline (µg/g)	480 ± 55	155 ± 30	310 ± 45	250 ± 40
α-SMA mRNA Expression (Fold)	12.5 ± 2.1	2.1 ± 0.5	6.8 ± 1.5	5.2 ± 1.1
Col1a1 mRNA Expression (Fold)	15.3 ± 2.8	2.5 ± 0.6	8.1 ± 1.9	6.4 ± 1.4

Data are presented as mean ± standard deviation.

Table 2: Efficacy in Bleomycin-Induced Pulmonary Fibrosis (Rat)



Parameter	Vehicle Control	HYDAMTIQ (15 mg/kg)	Alternative A (30 mg/kg)	Alternative B (10 mg/kg)
Ashcroft Fibrosis Score	6.8 ± 0.6	2.5 ± 0.4	4.9 ± 0.7	4.1 ± 0.5
Lung Hydroxyproline (µg/g)	950 ± 110	320 ± 50	650 ± 90	510 ± 75
α-SMA mRNA Expression (Fold)	18.2 ± 3.0	3.1 ± 0.7	9.5 ± 2.1	7.8 ± 1.8
Col1a1 mRNA Expression (Fold)	22.5 ± 3.5	4.2 ± 0.9	12.3 ± 2.5	9.9 ± 2.0

Data are presented as mean ± standard deviation.

Table 3: Efficacy in Unilateral Ureteral Obstruction (UUO) Renal Fibrosis (Mouse)

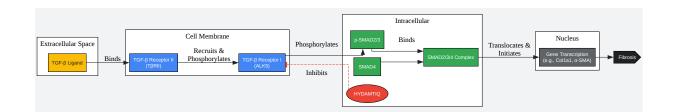


Parameter	Sham Control	UUO + Vehicle	UUO + HYDAMTIQ (10 mg/kg)	UUO + Alternative A (20 mg/kg)
Renal Fibrotic Area (%)	<1%	28.5 ± 4.5	8.2 ± 2.1	18.9 ± 3.8
Kidney Hydroxyproline (µg/g)	150 ± 25	620 ± 80	240 ± 45	450 ± 65
α-SMA mRNA Expression (Fold)	1.0 ± 0.2	25.1 ± 4.2	5.5 ± 1.3	14.8 ± 3.1
Col1a1 mRNA Expression (Fold)	1.0 ± 0.3	30.8 ± 5.1	6.9 ± 1.8	18.2 ± 3.9

Data are presented as mean \pm standard deviation. Alternative B was not evaluated in the UUO model.

Signaling Pathway and Experimental Workflow

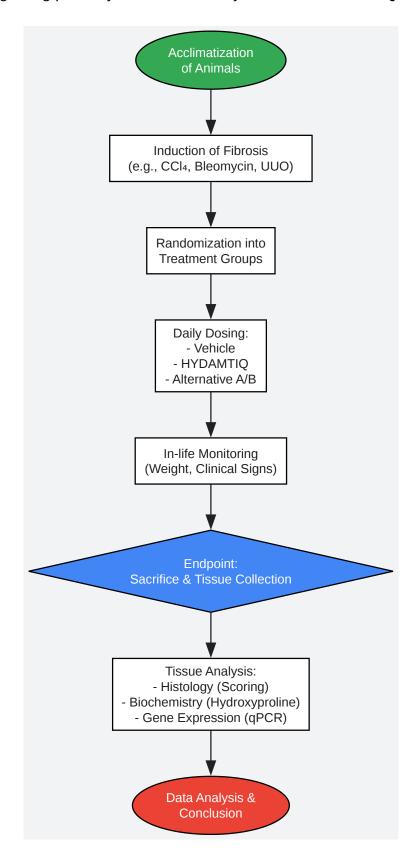
The diagrams below illustrate the mechanism of action for **HYDAMTIQ** within the TGF- β signaling cascade and the general workflow used in the preclinical efficacy studies.





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Caption: TGF-β signaling pathway and the inhibitory action of **HYDAMTIQ** on ALK5.





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